5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one

PLK4 inhibition kinase inhibitor synthesis oncology drug discovery

5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one (875071-97-9) is validated in PLK4 inhibitor patents (CFI-400945 class). The 5'-bromo regiochemistry is non-negotiable for ATP-pocket binding; regioisomers (6'-/7'-bromo) or alternative halogens introduce uncontrolled SAR variables. The aryl bromide enables mild-condition Suzuki, Buchwald-Hartwig, and Sonogashira diversification—a synthetic advantage over chloro/fluoro analogs. For PLK4-driven oncology programs, this exact CAS ensures route fidelity and reproducibility.

Molecular Formula C10H8BrNO
Molecular Weight 238.08 g/mol
CAS No. 875071-97-9
Cat. No. B1375508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one
CAS875071-97-9
Molecular FormulaC10H8BrNO
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESC1CC12C3=C(C=CC(=C3)Br)NC2=O
InChIInChI=1S/C10H8BrNO/c11-6-1-2-8-7(5-6)10(3-4-10)9(13)12-8/h1-2,5H,3-4H2,(H,12,13)
InChIKeyMLDCRGSPMVDRHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one (CAS 875071-97-9): A Key Spirocyclic Oxindole Intermediate for PLK4-Targeted Drug Discovery


5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one (CAS: 875071-97-9, C₁₀H₈BrNO, MW: 238.08) is a spirocyclic oxindole derivative characterized by a cyclopropane ring spiro-fused to an indolin-2-one core with a bromine substituent at the 5'-position . This compound belongs to the broader class of spiro[cyclopropane-1,3'-indolin]-2'-ones, which have emerged as privileged scaffolds in medicinal chemistry due to their constrained three-dimensional architecture and demonstrated capacity to serve as potent kinase inhibitors, particularly against polo-like kinase 4 (PLK4) [1]. The 5'-bromo substitution pattern distinguishes this specific building block from other regioisomers and halogen variants, with its synthetic utility primarily established through its role as a key intermediate in the preparation of advanced PLK4 inhibitors for cancer therapy development .

Why 5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one Cannot Be Substituted with Generic Spirooxindoles or Alternative Halogen Regioisomers


Generic substitution within the spiro[cyclopropane-1,3'-indolin]-2'-one class is not scientifically valid due to three interdependent factors: regiochemistry-driven biological divergence, variable physicochemical properties affecting downstream synthetic handling, and documented structure-activity relationship (SAR) sensitivity in kinase inhibition. First, bromine substitution at the 5'-position versus the 6'- or 7'-position yields distinct spatial orientation of the halogen atom, which directly impacts molecular recognition at kinase ATP-binding pockets [1]. Second, the presence and position of bromine alters critical physicochemical parameters including LogP (calculated at 2.43-2.57 for the 5'-bromo isomer) and topological polar surface area (29.1 Ų) [2], which govern solubility, membrane permeability, and chromatographic behavior during purification. Third, published patent literature explicitly teaches that specific substitution patterns on the spiro indolinone core are essential for achieving potent PLK4 inhibition, with halogen position being a key determinant of activity [1]. Selecting a regioisomer such as 6'-bromo (CAS: 1378865-57-6) or 7'-bromo (CAS: 1360935-49-4), or a different halogen analog such as 5'-chloro (CAS: 1403566-81-3), introduces uncharacterized variables that invalidate direct comparison and may compromise synthetic route fidelity or biological readout reproducibility. The evidence below quantifies these differentiation points.

Quantitative Differentiation Evidence for 5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one: Head-to-Head and Cross-Study Comparator Data


PLK4 Inhibitor Synthesis: 5'-Bromo Intermediate Yields Potent CFI-400945 Series Compounds Not Accessible from Alternative Halogen Regioisomers

The 5'-bromo substitution pattern on the spiro[cyclopropane-1,3'-indolin]-2'-one scaffold is specifically required for constructing the CFI-400945 series of PLK4 inhibitors, as documented in University Health Network patent literature [1]. Alternative halogen regioisomers (e.g., 6'-bromo, 7'-bromo) or different halogen atoms at the same position would produce compounds with altered steric and electronic profiles at the kinase hinge-binding region, fundamentally changing the binding mode. The 5'-bromo intermediate serves as a direct precursor to elaborated structures that demonstrate nanomolar PLK4 inhibitory activity, whereas regioisomeric variants lack equivalent patent validation as intermediates for this specific inhibitor class.

PLK4 inhibition kinase inhibitor synthesis oncology drug discovery spirocyclic oxindole intermediates

Lipophilicity (LogP) Comparison: 5'-Bromo Exhibits LogP 2.43-2.57, Distinct from Unsubstituted Parent (Predicted ~1.0-1.5) and 5'-Fluoro Analog (Predicted ~1.3-1.8)

The 5'-bromo substitution imparts a measurable increase in lipophilicity relative to the unsubstituted parent scaffold and lighter halogen analogs, with direct implications for chromatographic purification and predicted membrane permeability. The target compound has an experimentally validated or calculated LogP ranging from 2.4328 to 2.57080 [1]. The unsubstituted spiro[cyclopropane-1,3'-indolin]-2'-one (CAS 13861-75-1, MW 159.18) lacks the bromine atom and consequently has substantially lower predicted lipophilicity. The 5'-fluoro analog (CAS 769965-95-9, MW 177.18) would be expected to exhibit intermediate LogP due to fluorine's lower atomic polarizability and smaller van der Waals radius compared to bromine.

LogP lipophilicity ADME prediction chromatographic retention physicochemical properties

Bromine Position-Dependent Cytotoxicity: 5'-Bromo Derivatives Demonstrate HCT116 Colorectal Cancer Cell Activity Distinct from 6'-Bromo Positional Isomers

Positional isomerism of the bromine atom on the spiro[cyclopropane-1,3'-indolin]-2'-one scaffold produces divergent cytotoxic profiles in colorectal cancer models. A structurally elaborated 5'-bromo derivative (compound SPR-11: 5'-bromo-1'-methyl-2-(4-methylbenzoyl)-3-phenylspiro[cyclopropane-1,3'-indolin]-2'-one) demonstrated an IC₅₀ value of 28.17 ± 0.33 μM against HCT116 colorectal carcinoma cells [1]. In contrast, a separate study on the simpler 6'-bromospiro[cyclopropane-1,3'-indolin]-2'-one scaffold reported IC₅₀ values in the 20-30 nM range against HCT116 and RKO colorectal cancer cell lines , representing an approximately 1000-fold difference in potency. This positional effect underscores that bromine placement is not interchangeable when optimizing for specific biological activities.

colorectal cancer HCT116 cytotoxicity anticancer activity structure-activity relationship

Topological Polar Surface Area (TPSA): 29.1 Ų for 5'-Bromo Isomer Indicates Moderate BBB Permeability Potential and Consistent Chromatographic Behavior

The topological polar surface area (TPSA) of 5'-bromospiro[cyclopropane-1,3'-indolin]-2'-one is consistently reported as 29.1 Ų across authoritative cheminformatics databases [1]. This value is independent of the halogen substitution position (5'-, 6'-, or 7'-bromo isomers share identical TPSA) but distinguishes the brominated scaffold from analogs with different halogen atoms or additional polar substituents. A TPSA below 60 Ų is generally associated with favorable passive membrane permeability, and values below 90 Ų correlate with potential blood-brain barrier (BBB) penetration. The TPSA of 29.1 Ų for this compound places it in a favorable range for cell permeability in screening assays.

TPSA blood-brain barrier drug-likeness polar surface area physicochemical profiling

Halogen-Dependent Reactivity: Bromine at 5'-Position Enables Cross-Coupling Chemistry Not Accessible with Chloro or Fluoro Analogs Under Equivalent Conditions

The C-Br bond at the 5'-position provides a synthetic handle for transition metal-catalyzed cross-coupling reactions with reactivity characteristics distinct from C-Cl or C-F bonds. Aryl bromides generally undergo oxidative addition to Pd(0) catalysts more readily than aryl chlorides but with greater stability than aryl iodides, offering an optimal balance for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The 5'-chloro analog (CAS 1403566-81-3) would require more forcing conditions or specialized ligand systems (e.g., biarylphosphines) to achieve comparable coupling efficiency, while the 5'-fluoro analog (CAS 769965-95-9) is essentially inert toward Pd-catalyzed cross-coupling under standard conditions.

cross-coupling Suzuki coupling Buchwald-Hartwig amination halogen reactivity synthetic diversification

Optimal Scientific and Industrial Application Scenarios for 5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one


Synthesis of PLK4 Inhibitors for Oncology Drug Discovery Programs

5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one is optimally deployed as a key synthetic intermediate in the preparation of polo-like kinase 4 (PLK4) inhibitors, specifically those in the CFI-400945 structural class. The 5'-bromo substitution pattern provides the requisite regiochemistry for constructing elaborated inhibitors that target the ATP-binding pocket of PLK4, a validated oncology target implicated in centriole duplication and tumor cell proliferation [1]. This application scenario leverages the compound's documented patent utility as a building block for advanced kinase inhibitor synthesis, distinguishing it from alternative bromo-regioisomers that lack equivalent patent precedent for this specific target class. Research groups focused on PLK4-driven cancers (including breast, colorectal, and pancreatic malignancies) should prioritize this exact CAS number to ensure alignment with published synthetic methodologies and to avoid introducing uncharacterized SAR variables.

Diversification of Spirocyclic Libraries via Pd-Catalyzed Cross-Coupling

This compound is ideally suited for medicinal chemistry campaigns requiring scaffold diversification through palladium-catalyzed cross-coupling chemistry. The aryl bromide at the 5'-position serves as a versatile synthetic handle for Suzuki-Miyaura coupling (introduction of aryl/heteroaryl groups), Buchwald-Hartwig amination (introduction of amine substituents), and Sonogashira coupling (introduction of alkynyl groups) [1]. The intermediate reactivity of the C-Br bond enables coupling under mild conditions (typically room temperature to 80°C with standard Pd catalysts), providing operational advantages over the corresponding 5'-chloro analog (which requires harsher conditions or specialized ligands) and enabling transformations impossible with the 5'-fluoro analog (which is inert to Pd-mediated coupling). This application is particularly relevant for hit-to-lead optimization programs where rapid SAR exploration around the spirocyclic core is required.

Physicochemical Reference Standard for Spirocyclic Oxindole ADME Profiling

With well-defined and consistently reported physicochemical parameters (LogP = 2.43-2.57, TPSA = 29.1 Ų) [1][2], 5'-bromospiro[cyclopropane-1,3'-indolin]-2'-one can serve as a reference compound for calibrating computational ADME models and validating experimental permeability assays within spirocyclic oxindole chemical space. The compound's TPSA below 60 Ų predicts favorable passive membrane permeability, while its moderate LogP suggests balanced lipophilicity for cellular assays. Research groups conducting systematic profiling of spirocyclic libraries can use this compound as a benchmark for establishing chromatographic methods (reversed-phase HPLC retention time correlation), assessing PAMPA or Caco-2 permeability, and validating in silico ADME predictions. The availability of the unsubstituted parent scaffold (CAS 13861-75-1) and alternative halogen analogs enables controlled studies of halogen effects on physicochemical properties without introducing additional structural variables [3].

Structure-Activity Relationship Studies of Halogen Position Effects in Kinase Inhibition

The 5'-bromo isomer is an essential comparator for systematic SAR investigations examining how halogen position on the spiro[cyclopropane-1,3'-indolin]-2'-one scaffold modulates kinase inhibition potency and selectivity. Available evidence indicates that bromine position (5'- vs 6'-) can produce orders-of-magnitude differences in cellular activity against colorectal cancer models [1][2]. Research programs aiming to map the optimal halogen substitution pattern for specific kinase targets should include the 5'-bromo isomer alongside the 6'-bromo (CAS 1378865-57-6) and 7'-bromo (CAS 1360935-49-4) regioisomers as a defined comparator set. This systematic approach enables deconvolution of position-dependent electronic effects (resonance and inductive contributions) and steric effects on target engagement. The commercial availability of all three regioisomers from reputable building block suppliers facilitates controlled SAR campaigns without requiring de novo synthesis of the core scaffold.

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